C.I. Direct blue 80
Overview
Description
C.I. Direct Blue 80 is a direct dye, which means it can be applied directly to the substrate in a neutral or alkaline bath without the need for a mordant. This dye is primarily used for dyeing cotton, viscose, and their blends, but it can also be used for silk, wool, and nylon. The dye is known for its bright blue color and is used in various industries, including textiles, leather, and paper .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Direct Blue 80 involves the formation of a copper complex with a disazo dye. The process typically starts with the diazotization of aromatic amines, followed by coupling with naphthalene derivatives. The resulting disazo compound is then complexed with copper ions to form the final dye. The reaction conditions usually involve acidic or neutral pH and temperatures ranging from room temperature to slightly elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is carried out in reactors equipped with temperature and pH control systems to ensure consistent quality and yield. The final product is then purified, dried, and formulated into a powder or liquid form for commercial use .
Chemical Reactions Analysis
Types of Reactions
C.I. Direct Blue 80 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bonds.
Reduction: Under reductive conditions, the azo bonds can be cleaved, resulting in the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions, particularly at the sulfonic acid groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Various nucleophiles, including amines and alcohols, can be used for substitution reactions.
Major Products
Oxidation: Breakdown products include smaller aromatic compounds and sulfonic acids.
Reduction: Aromatic amines are the primary products.
Substitution: Derivatives with different functional groups replacing the sulfonic acid groups.
Scientific Research Applications
C.I. Direct Blue 80 has several scientific research applications:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed as a staining agent for biological tissues and cells.
Medicine: Investigated for its potential use in diagnostic assays and as a therapeutic agent.
Mechanism of Action
The primary mechanism of action of C.I. Direct Blue 80 involves its ability to form strong interactions with the substrate, primarily through hydrogen bonding and van der Waals forces. The dye molecules align themselves along the fibers, maximizing these interactions and resulting in a stable coloration. In biological applications, the dye can interact with cellular components, allowing for effective staining and visualization .
Comparison with Similar Compounds
Similar Compounds
- C.I. Direct Blue 1
- C.I. Direct Orange 25
- C.I. Direct Yellow 105
Comparison
C.I. Direct Blue 80 is unique due to its copper complex structure, which imparts excellent light and wash fastness compared to other direct dyes. While C.I. Direct Blue 1 and C.I. Direct Orange 25 are also used for similar applications, they do not offer the same level of fastness properties. C.I. Direct Yellow 105, on the other hand, is used for different color applications but shares similar chemical properties .
Properties
IUPAC Name |
dicopper;tetrasodium;3-oxido-4-[[2-oxido-4-[3-oxido-4-[(2-oxido-3,6-disulfonatonaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22N4O16S4.2Cu.4Na/c37-25-11-15(1-7-23(25)33-35-29-21-5-3-19(53(41,42)43)9-17(21)13-27(31(29)39)55(47,48)49)16-2-8-24(26(38)12-16)34-36-30-22-6-4-20(54(44,45)46)10-18(22)14-28(32(30)40)56(50,51)52;;;;;;/h1-14,37-40H,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52);;;;;;/q;2*+2;4*+1/p-8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGXCLZZPPMCHU-UHFFFAOYSA-F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N=NC3=C4C=CC(=CC4=CC(=C3[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])[O-])N=NC5=C6C=CC(=CC6=CC(=C5[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Cu+2].[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H14Cu2N4Na4O16S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1057.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12222-00-3 | |
Record name | EINECS 235-414-2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012222003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cuprate(4-), [.mu.-[[4,4'-[[3,3'-di(hydroxy-.kappa.O)[1,1'-biphenyl]-4,4'-diyl]bis(2,1-diazenediyl-.kappa.N1)]bis[3-(hydroxy-.kappa.O)-2,7-naphthalenedisulfonato]](8-)]]di-, sodium (1:4) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetrasodium [μ-[[4,4'-[(3,3'-dihydroxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxynaphthalene-2,7-disulphonato]](8-)]]dicuprate(4-) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.183 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIRECT BLUE 80 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UCJ11P9F6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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